2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide is an organic compound that combines a dichlorophenoxy group with a furan ring and a hydroxypropylacetamide moiety
Mechanism of Action
Target of action
Compounds like 2,4-D typically target plant growth hormones, specifically auxins, which regulate plant cell growth and division .
Mode of action
They mimic the action of auxins, causing uncontrolled, rapid growth, eventually leading to the death of the plant .
Biochemical pathways
These compounds affect the normal biochemical pathways of auxin distribution, disrupting normal plant growth and development .
Result of action
The end result is typically the death of the plant due to the disruption of normal growth processes .
Action environment
The efficacy and stability of such compounds can be influenced by environmental factors such as temperature, light, and soil pH .
Preparation Methods
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and furan-2-carbaldehyde.
Formation of Intermediate: The 2,4-dichlorophenol is reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.
Amide Formation: The intermediate is then reacted with 2-(furan-2-yl)-2-hydroxypropylamine under appropriate conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide can be compared with other similar compounds, such as:
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with a similar dichlorophenoxy group.
2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one: A compound with a furan ring and hydroxy group, studied for its photochemical properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO4/c1-15(20,13-3-2-6-21-13)9-18-14(19)8-22-12-5-4-10(16)7-11(12)17/h2-7,20H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGQEJHAUOGIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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